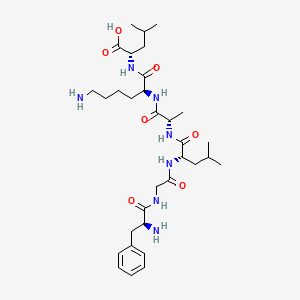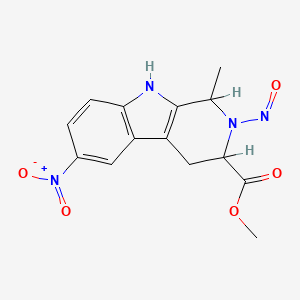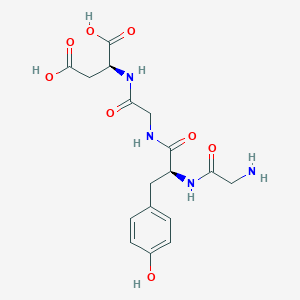![molecular formula C15H17N3O2 B12547930 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- CAS No. 144344-97-8](/img/structure/B12547930.png)
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is a complex organic compound that features a benzodioxole ring fused with a cyclohexene ring and an azidoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.
Introduction of the Cyclohexene Ring: The cyclohexene ring can be introduced through a Diels-Alder reaction involving a suitable diene and dienophile.
Attachment of the Azidoethyl Group: The azidoethyl group can be introduced via nucleophilic substitution reactions using azidoethyl halides.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts in a continuous flow setup .
化学反応の分析
Types of Reactions: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the azidoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses . In medical applications, it may inhibit specific enzymes or pathways involved in disease processes.
類似化合物との比較
1,3-Benzodioxole: A simpler compound with similar structural features.
2,2-Difluorobenzo[1,3]dioxole: Another derivative with fluorine atoms.
Methylenedioxyphenyl Compounds: Such as safrole and piperonal, which share the methylenedioxy functional group.
Uniqueness: 1,3-Benzodioxole, 5-[3-(2-azidoethyl)-1-cyclohexen-1-yl]- is unique due to the presence of the azidoethyl group and the cyclohexene ring, which confer distinct chemical and biological properties not found in simpler benzodioxole derivatives.
特性
CAS番号 |
144344-97-8 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
5-[3-(2-azidoethyl)cyclohexen-1-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H17N3O2/c16-18-17-7-6-11-2-1-3-12(8-11)13-4-5-14-15(9-13)20-10-19-14/h4-5,8-9,11H,1-3,6-7,10H2 |
InChIキー |
UOZYPWQXHBFVPC-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C(C1)C2=CC3=C(C=C2)OCO3)CCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



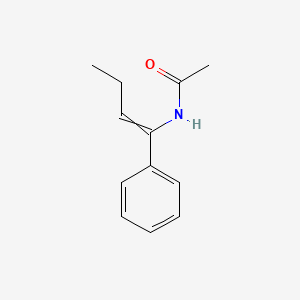
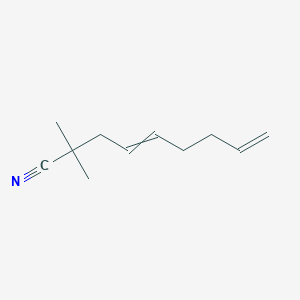

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B12547875.png)
amino}ethan-1-ol](/img/structure/B12547880.png)


![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
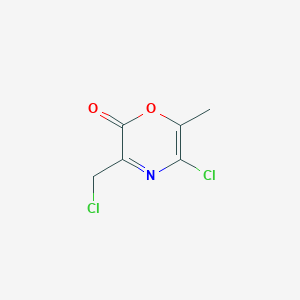
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
